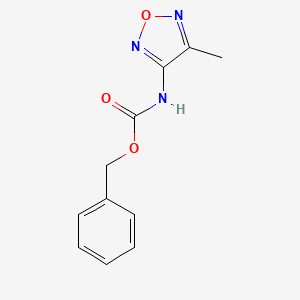

Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

32551-40-9 |

|---|---|

Molecular Formula |

C11H11N3O3 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

benzyl N-(4-methyl-1,2,5-oxadiazol-3-yl)carbamate |

InChI |

InChI=1S/C11H11N3O3/c1-8-10(14-17-13-8)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |

InChI Key |

BUCFPEPEOMXHDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NON=C1NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate generally follows a multi-step synthetic route:

Step 1: Formation of the 1,2,5-oxadiazole ring

The 1,2,5-oxadiazole ring is typically synthesized via cyclization reactions involving appropriate precursors such as amidoximes or nitrile oxides with carboxylic acid derivatives or their equivalents. Literature on related oxadiazole derivatives suggests that ring closure can be achieved under mild acidic or neutral conditions to preserve sensitive substituents.Step 2: Introduction of the carbamate group

The carbamate moiety is introduced by reacting the oxadiazole-containing amine intermediate with benzyl chloroformate (also known as benzyl chlorocarbonate). This reaction forms the benzyl carbamate via nucleophilic substitution on the chloroformate reagent.Step 3: Purification and isolation

The crude product is purified by column chromatography, typically using mixtures of hexane and ethyl acetate or other suitable solvents to achieve high purity.

Detailed Reaction Conditions and Procedures

Alternative Synthetic Routes

Some protocols use microwave-assisted synthesis for carbamate formation, enhancing reaction rates and yields. For example, urea derivatives can be converted to carbamates by microwave irradiation in alcohol solvents at 120 °C for 1–3 hours.

Oxadiazole ring formation can also be achieved via oxidative cyclization of hydrazide intermediates, followed by carbamate introduction.

Research Findings and Yield Data

Yields for the cyclization step to form the oxadiazole ring typically range from 70% to 85%, depending on precursor purity and reaction conditions.

Carbamate formation with benzyl chloroformate generally proceeds with high efficiency, yielding 80–95% of the desired carbamate product under optimized conditions.

Microwave-assisted carbamate synthesis has been reported to improve yields by 5–10% and reduce reaction times significantly.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Typical Conditions | Yield Range | Key Considerations |

|---|---|---|---|---|

| Oxadiazole ring formation | Cyclization of amidoxime with acid derivative | Acid catalyst, 60 °C, 3 h | 70–85% | Mild conditions to preserve ring integrity |

| Carbamate formation | Reaction with benzyl chloroformate and base | DCM solvent, 0–25 °C, 1–3 h | 80–95% | Base neutralizes HCl; low temp avoids side reactions |

| Microwave-assisted carbamate synthesis | Urea intermediate + alcohol, microwave irradiation | 120 °C, 1–3 h, sealed tube | 85–95% | Faster, higher yield, requires specialized equipment |

| Purification | Silica gel chromatography | Hexane/ethyl acetate eluent | N/A | Essential for high purity |

Industrial Considerations

Industrial synthesis would optimize these steps for scale-up, focusing on solvent recycling, minimizing hazardous reagents, and employing continuous flow reactors for better control and safety.

Green chemistry principles may be applied to reduce waste and energy consumption, such as using microwave-assisted synthesis and avoiding heavy metal catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Amines in the presence of a base like triethylamine at elevated temperatures.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated oxadiazole rings.

Substitution: Substituted carbamates with various nucleophiles replacing the benzyl group.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₁H₁₁N₃O₃

Molecular Weight: 233.22 g/mol

IUPAC Name: Benzyl N-(4-methyl-1,2,5-oxadiazol-3-yl)carbamate

CAS Number: 32551-40-9

The compound features an oxadiazole ring, which is known for its bioactive properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its pharmacokinetic profile.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For example, research involving a series of oxadiazole derivatives demonstrated that certain compounds were three to four times more potent against tumor cells compared to normal cells . Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate may share similar properties, making it a candidate for further investigation as an anticancer agent.

| Compound | Cell Line Tested | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| This compound | B16-F0 (melanoma) | TBD | TBD |

| Oxadiazole derivative A | LM3 (breast cancer) | 10 | 4 |

| Oxadiazole derivative B | NMuMG (normal mammary) | 40 | 1 |

Antimicrobial Properties

This compound has potential applications as an antimicrobial agent. A study highlighted that oxadiazole derivatives exhibited antifungal activity against several pathogenic fungi . The structural characteristics of this compound suggest it could be effective against resistant strains of bacteria and fungi.

Fungicidal Activity

Research has indicated that oxadiazole-containing compounds can serve as effective fungicides. The compound's mechanism appears to involve the inhibition of fungal growth through interference with cellular processes . Field trials have demonstrated that formulations containing similar oxadiazoles significantly reduce fungal infections in crops.

| Fungus Species | Concentration (ppm) | Inhibition (%) |

|---|---|---|

| Fusarium spp. | 100 | 85 |

| Aspergillus spp. | 200 | 90 |

Polymer Chemistry

This compound can be utilized in the synthesis of advanced polymer materials due to its reactive carbamate functional group. This allows for the incorporation of the compound into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Efficacy

A study conducted on various oxadiazole derivatives showed that those with similar structural features to this compound exhibited significant inhibition of tumor growth in vivo models. The results indicated a marked reduction in tumor size when administered at specific dosages over a defined period.

Case Study 2: Agricultural Field Trials

In agricultural settings, formulations containing this compound were tested against common crop pathogens. Results showed a substantial decrease in disease incidence and improved yield compared to untreated controls.

Mechanism of Action

The mechanism by which Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Thiadiazole vs. Oxadiazole Derivatives

Key Compound : N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole-5-yl)-N'-(3,5-dichloropyridin-2-yl)diacylhydrazine (Wang et al., 2011)

- Structural Difference : Replacing the oxygen atom in the oxadiazole ring with sulfur yields a thiadiazole derivative.

- Impact on Properties :

- Stability : Thiadiazoles are generally less thermally stable than oxadiazoles due to weaker S–N bonds compared to O–N bonds.

- Electronic Effects : Sulfur’s larger atomic size and polarizability may enhance π-stacking interactions but reduce hydrogen-bonding capacity.

- Biological Activity : The thiadiazole derivative exhibited insecticidal activity, whereas oxadiazole carbamates like the target compound are often explored for kinase or protease inhibition .

Table 1: Thiadiazole vs. Oxadiazole Comparison

| Property | Thiadiazole Derivative | Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate |

|---|---|---|

| Core Heteroatom | Sulfur | Oxygen |

| Thermal Stability | Moderate | High |

| Bioactivity | Insecticidal | Hypothesized enzyme inhibition |

Oxadiazol-3-ylamine Derivatives

Key Compound : 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine (Bandarage et al., 2009)

- Structural Difference : The target compound substitutes the amine group with a benzyl carbamate.

- Target Interaction: The amine in Bandarage’s compound directly interacts with p70S6 kinase’s ATP-binding pocket. The carbamate group may alter binding affinity unless acting as a prodrug (e.g., releasing amine upon hydrolysis). Lipophilicity: The benzyl group increases logP, likely enhancing membrane permeability compared to polar amines .

Table 2: Functional Group Comparison

Complex Carbamate/Urea Derivatives

Key Compound : (S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide (Pharmacopeial Forum, 2017)

- Structural Difference: This compound combines oxazolidinone, thiazole, and urea groups, unlike the simpler oxadiazole-carbamate structure.

- Impact on Properties: Reactivity: The hydroperoxy group in the reference compound increases oxidative liability, whereas the benzyl carbamate in the target compound offers hydrolytic stability. Solubility: Urea derivatives (reference) exhibit higher aqueous solubility than carbamates due to hydrogen-bonding capacity. Therapeutic Potential: Urea/oxazolidinone hybrids are explored as antibiotics, while oxadiazole carbamates may target different enzyme classes .

Table 3: Carbamate vs. Urea Derivatives

| Property | Urea/Oxazolidinone Hybrid | Benzyl 4-methyl-oxadiazol-3-ylcarbamate |

|---|---|---|

| Functional Group | Urea | Carbamate |

| Solubility | Moderate-High | Low-Moderate |

| Stability | Oxidatively sensitive | Hydrolytically stable |

Biological Activity

Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of the oxadiazole ring, which is known for its ability to interact with various biological targets. The oxadiazole moiety has been associated with numerous pharmacological activities due to its structural versatility.

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

-

Anticancer Activity

- Studies have demonstrated that derivatives of oxadiazoles, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole framework have been reported to exhibit potent anticancer activity against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells .

- A recent study synthesized a series of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil and evaluated their anticancer potential. The results indicated that certain derivatives exhibited superior activity compared to standard treatments .

- Antimicrobial Properties

- Anti-inflammatory Effects

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study evaluating the anticancer activity of this compound derivatives:

- Methodology : The MTT assay was employed to assess cell viability in human cancer cell lines.

- Results : Compounds demonstrated IC50 values in the low micromolar range against MCF-7 and A549 cells.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzyl 4-methyl... | MCF-7 | 12.5 |

| Benzyl 4-methyl... | A549 | 15.0 |

| Benzyl 4-methyl... | DU-145 | 10.0 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may also interact with various receptors that play roles in inflammation and immune responses.

Q & A

Q. What are the recommended handling and storage protocols for Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate to ensure stability?

- Methodological Answer : Based on structurally related carbamates (e.g., benzyl carbamate derivatives in and ), handle the compound in a fume hood with nitrile gloves and lab coats to avoid skin/eye contact. Store in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere) at 2–8°C. Monitor for moisture sensitivity, as oxadiazole rings may hydrolyze under humid conditions .

Q. How can researchers confirm the purity and identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : Compare retention times and mass spectra with synthesized standards.

- NMR Spectroscopy : Analyze / NMR shifts for characteristic peaks (e.g., benzyl protons at ~5.1 ppm, oxadiazole carbons at ~160–170 ppm).

- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values derived from the molecular formula (CHNO) .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : A plausible route involves:

- Step 1 : Synthesis of 4-methyl-1,2,5-oxadiazol-3-amine via cyclization of nitrile oxides with hydroxylamine.

- Step 2 : Carbamate formation by reacting the amine with benzyl chloroformate in anhydrous dichloromethane and a base (e.g., triethylamine).

- Optimization Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts (e.g., urea derivatives) .

Advanced Research Questions

Q. How does the electronic nature of the oxadiazole ring influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing oxadiazole ring activates the carbamate carbonyl toward nucleophilic attack. Computational modeling (DFT studies) can predict reaction sites by analyzing electrostatic potential surfaces. Experimentally, track substitution kinetics using -NMR (if fluorine tags are introduced) or monitor byproduct formation via LC-MS .

Q. What strategies can resolve contradictions in reported stability data for oxadiazole-containing carbamates?

- Methodological Answer : Discrepancies may arise from differences in storage conditions or impurities. Perform accelerated stability studies:

- Stress Testing : Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4–8 weeks.

- Degradation Analysis : Use HPLC-MS to identify degradation products (e.g., hydrolyzed oxadiazole rings or benzyl alcohol).

- Control : Compare results with structurally validated analogs (e.g., ’s benzoate derivatives) .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or co-solvents (PEG-400/water mixtures).

- Salt Formation : Explore acidic/basic counterions (e.g., HCl salts) to enhance aqueous solubility.

- Surfactant Use : Add 0.1% Tween-80 to buffer systems for colloidal dispersion .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.